molecular formula C9H10O3 B8386588 3-Allyloxycatechol

3-Allyloxycatechol

Cat. No. B8386588
M. Wt: 166.17 g/mol
InChI Key: LOGKQZXEKNSOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198302B2

Procedure details

A solution of 38 (3.3 g, 15 mmol) and p-toluenesulfonic acid monohydrate (0.17 g, 0.9 mmol) in aqueous MeOH (21 mL, MeOH: H2O 20:1) was stirred at rt for 16 h, then neutralised by the addition of saturated NaHCO3 aq. and the methanol was removed in vacuo. The residue was extracted with t-BuOMe (3×) and the organic phase was dried (Na2SO4) and evaporated to dryness to give 39 compound (2.4 g, 95%) which was used as such in the next step:
Name
38
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[C:13]2[O:12]C(OCC)[O:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)[CH:2]=[CH2:3].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])(O)=O.[Na+]>CO>[CH2:1]([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([OH:10])[C:13]=1[OH:12])[CH:2]=[CH2:3] |f:1.2,3.4|

Inputs

Step One
Name
38
Quantity
3.3 g
Type
reactant
Smiles
C(C=C)OC1=CC=CC=2OC(OC21)OCC
Name
Quantity
0.17 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
21 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with t-BuOMe (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C(O)=CC=C1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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